molecular formula C14H16N2O5S B2444668 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798639-05-0

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2444668
CAS No.: 1798639-05-0
M. Wt: 324.35
InChI Key: YVVXRYMEICTMDV-UHFFFAOYSA-N
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Description

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound of significant interest in the field of chemical biology and targeted protein degradation (TPD). Its primary research value lies in its role as a versatile synthetic intermediate, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This compound features a pyrrolidine-2,5-dione (succinimide) moiety, which is a common chemical handle used to conjugate the molecule to other functional groups, such as E3 ligase ligands, via a linker. This allows researchers to synthesize novel PROTAC molecules aimed at degrading previously "undruggable" targets. The 3-methoxyphenylsulfonylazetidine component may also contribute to the physicochemical properties and cellular permeability of the final molecule. As a research tool, it enables the exploration of new therapeutic paradigms in oncology, neurodegenerative diseases, and other areas where selective protein removal is desired. Its application is strictly for investigative purposes to further the understanding of cellular pathways and protein function.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-11-3-2-4-12(7-11)22(19,20)15-8-10(9-15)16-13(17)5-6-14(16)18/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVXRYMEICTMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Biological Activity

The compound 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising an azetidine ring, a pyrrolidine ring, and a methoxyphenyl sulfonyl group. The presence of these functional groups is significant in determining its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C13H14N2O4S
Molecular Weight 298.38 g/mol
CAS Number 1796958-16-1

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of the azetidine and pyrrolidine rings. A common method utilized is the Suzuki–Miyaura coupling , which facilitates carbon-carbon bond formation essential for constructing complex structures.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The thiazole ring can interact with various molecular targets, potentially inhibiting their activity. This inhibition can lead to therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the methoxyphenyl sulfonyl group have shown effectiveness against various bacterial strains.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results showed a dose-dependent response with IC50 values indicating significant potency against various cancer types.
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and prolonged survival rates compared to control groups, highlighting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione?

  • Methodology : Synthesis typically involves multi-step reactions:

Azetidine ring formation : React 3-methoxyphenylsulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Pyrrolidine-2,5-dione coupling : Use nucleophilic substitution or cycloaddition reactions to attach the pyrrolidine-2,5-dione moiety to the azetidine core. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

Purification : Employ column chromatography or recrystallization to isolate the final product. Validate purity via HPLC or TLC .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for sulfonyl (δ 7.5–8.0 ppm for aromatic protons), azetidine (δ 3.0–4.0 ppm for CH₂ groups), and pyrrolidine-2,5-dione (δ 2.5–3.0 ppm for carbonyls) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to verify the sulfonyl and azetidine linkages .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly for the sulfonyl-azetidine junction, to validate stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for neuropharmacological applications?

  • Approach :

Docking Simulations : Use software like AutoDock Vina to predict binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors). Focus on interactions between the sulfonyl group and receptor active sites .

QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters of substituents (e.g., methoxy vs. ethoxy) with in vitro activity data to prioritize derivatives .

Validation : Compare computational predictions with experimental IC₅₀ values from radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

  • Resolution Steps :

Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM) .

Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

Cross-Validate : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How to optimize reaction yield in multi-step syntheses?

  • Key Parameters :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for azetidine ring formation to reduce side reactions .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate steps requiring >80°C, minimizing thermal decomposition .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

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